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Compound of Interest

Chroman-3-carboxylic acid methyl
Compound Name:
ester

Cat. No.: B1628157

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical
candidate is paved with data. While biological activity is the initial spark, it is the
physicochemical properties of a compound that dictate its potential to become a successful
therapeutic agent. These properties govern a molecule's Absorption, Distribution, Metabolism,
and Excretion (ADME), collectively influencing its pharmacokinetics, pharmacodynamics, and
overall safety profile[1][2]. The failure to optimize these characteristics early in development is
a primary cause of late-stage attrition, leading to significant financial and temporal losses|[3].

The chroman scaffold is a "privileged structure” in medicinal chemistry, forming the core of
numerous natural products and synthetic compounds with a vast array of biological activities,
including anticancer, antimicrobial, and antioxidant effects[4][5][6]. Its derivatives are actively
being investigated for various therapeutic applications[7][8]. Chroman-3-carboxylic acid
methyl ester (CAS 68281-60-7) represents a key intermediate and a fundamental building
block within this chemical class. A thorough understanding of its physicochemical nature is
therefore not merely an academic exercise but a strategic necessity for any research program
leveraging this scaffold.

This guide, prepared from the perspective of a Senior Application Scientist, provides a
comprehensive technical overview of the core physicochemical properties of chroman-3-
carboxylic acid methyl ester. It moves beyond a simple recitation of data, offering detailed,
field-proven experimental protocols and explaining the causality behind methodological
choices. Our objective is to equip researchers with a robust framework for the characterization
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of this and similar molecules, ensuring data integrity and accelerating the drug development
process.

Compound Profile and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis. This
section outlines the fundamental identifiers for chroman-3-carboxylic acid methyl ester.

e Chemical Name: Methyl chroman-3-carboxylate

e Synonyms: 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid methyl ester
e CAS Number: 68281-60-7[9][10]

o Molecular Formula: C11H1203

¢ Molecular Weight: 192.21 g/mol

Table 1: Core Compound Identifiers

Property Value Source

methyl 3,4-dihydro-2H-
IUPAC Name IUPAC Nomenclature
chromene-3-carboxylate

CAS Registry Number 68281-60-7 [9][10][11][12]
Molecular Formula C11H1203 [9]

Average Molecular Mass 192.21 g/mol Calculated
Monoisotopic Mass 192.078644 g/mol Calculated

Synthesis and Purity Assessment

The validity of any physicochemical measurement is contingent upon the purity of the sample.
Trace impurities, such as residual solvents or reaction byproducts, can significantly alter
experimental outcomes (e.g., depressing a melting point or affecting solubility). Therefore, a
robust synthetic and purification protocol, coupled with stringent purity analysis, is paramount.
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Representative Synthesis: Esterification of Chroman-3-
carboxylic Acid

While various synthetic routes exist for chroman derivatives[8][13], a common and
straightforward method for preparing the title compound is the Fischer esterification of the

corresponding carboxylic acid.

Workflow Diagram: Synthesis and Purification
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Caption: Workflow for the synthesis and purification of chroman-3-carboxylic acid methyl
ester.

Purity Determination via High-Performance Liquid
Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of small organic
molecules. The method separates the target compound from any potential impurities based on
their differential partitioning between a stationary and a mobile phase.

Experimental Protocol: HPLC-UV Purity Analysis
e System Preparation:

o Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape
for acidic and basic impurities and ensures reproducibility.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common
organic modifier providing good resolution for a wide range of polarities.

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size). Rationale:
C18 is a versatile stationary phase suitable for moderately polar compounds like the target
ester.

o Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70%
A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.

e Sample Preparation:
o Accurately weigh ~1 mg of the synthesized ester.

o Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock
solution. Rationale: Dissolving in a mixture similar to the mobile phase prevents peak
distortion.

o Filter the solution through a 0.22 um syringe filter into an HPLC vial. Rationale: Filtering
removes particulates that could damage the column.
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o Data Acquisition:

(¢]

Injection Volume: 5 pL.
o Flow Rate: 1.0 mL/min.

o Column Temperature: 30 °C. Rationale: Temperature control ensures consistent retention
times.

o UV Detection: 254 nm. Rationale: The benzene ring of the chroman scaffold provides

strong absorbance at this wavelength.
o Gradient:
» 0-15 min: 30% to 95% B
= 15-18 min: Hold at 95% B
= 18-18.1 min: 95% to 30% B
» 18.1-22 min: Hold at 30% B (re-equilibration)
» Data Analysis:
o Integrate all peaks in the chromatogram.

o Calculate purity as the percentage of the main peak area relative to the total area of all
peaks. A purity level of >98% is generally considered suitable for subsequent
physicochemical testing.

Core Physicochemical Properties

This section details the key physical and chemical properties of the ester, providing both
predicted values and the experimental protocols for their verification.

Physical State and Appearance

The compound is predicted to be a colorless to light yellow liquid at room temperature[9].
Visual inspection is the primary method of determination.
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Thermal Properties

Boiling Point: The predicted boiling point is 282.9 = 19.0 °C[9]. Experimental determination
would require vacuum distillation to prevent decomposition at high temperatures.

Melting Point: As the compound is a liquid at room temperature, a melting point is not
applicable. Should the compound be a solid, the following protocol would be used.

Experimental Protocol: Melting Point Determination (for solids)
o Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent.

e Loading: Finely crush the solid and pack a small amount (2-3 mm height) into a capillary
tube.

o Measurement: Place the capillary in a calibrated melting point apparatus.

o Heating: Heat rapidly to ~15-20 °C below the expected melting point, then reduce the
heating rate to 1-2 °C per minute.

o Observation: Record the temperature range from the first appearance of liquid (onset) to the
complete liqguefaction of the solid (clear point). Rationale: A narrow melting range (<2 °C) is
indicative of high purity.

Solubility

Solubility is a critical parameter for drug development, influencing everything from formulation
to bioavailability[14]. It is essential to determine solubility in both agueous and organic media.

Workflow Diagram: Kinetic Solubility Assay
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Caption: High-throughput workflow for determining kinetic aqueous solubility.
Experimental Protocol: Thermodynamic Solubility in Organic Solvents

e Setup: Add an excess amount of the ester to a known volume (e.g., 1 mL) of the chosen
solvent (e.g., ethanol, acetone, dichloromethane) in a sealed vial.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to
ensure equilibrium is reached. Rationale: Thermodynamic solubility requires the system to
reach a true equilibrium between the dissolved and undissolved states.
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o Separation: Centrifuge the vials to pellet the excess solid.

o Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with a
suitable solvent for analysis.

¢ Quantification: Analyze the diluted sample by a calibrated HPLC-UV method against a
standard curve to determine the concentration. This concentration represents the solubility.

Lipophilicity (LogP)

The partition coefficient (P), or its logarithmic form (LogP), measures a compound's differential
solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a
drug's ability to cross cell membranes[2].

Experimental Protocol: Shake-Flask Method for LogP Determination

e Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered
saline, pH 7.4) and vice-versa by shaking them together overnight and then separating the
layers. Rationale: Pre-saturation prevents volume changes during the experiment.

o Compound Addition: Dissolve a known amount of the ester in the n-octanol phase.

» Partitioning: Add an equal volume of the aqueous phase to the octanol phase in a separatory
funnel. Shake vigorously for 5-10 minutes to allow for partitioning.

» Equilibration: Allow the layers to separate completely (centrifugation can be used to expedite
this).

e Analysis: Determine the concentration of the ester in both the n-octanol and aqueous layers
using a validated analytical method (e.g., HPLC-UV).

» Calculation: Calculate LogP using the formula: LogP = logio([Concentration in Octanol] /
[Concentration in Aqueous Phase)).

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A
combination of NMR, IR, and MS is essential for a complete characterization[15].
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Dissolve 5-10 mg of the purified ester in ~0.6 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube. Rationale: Deuterated solvents are used

as they are "invisible" in tH NMR spectra.

e 1H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient
number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2
seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer
acquisition time due to the low natural abundance of the 13C isotope.

Table 2: Predicted *H and 3C NMR Chemical Shifts (in CDCIs)

Assignment Predicted *H Shift (ppm) Predicted **C Shift (ppm)
Aromatic Protons (4H) 6.8 - 7.3 (multiplet) 116 - 155

-O-CH3- (C2 Protons, 2H) 4.2 - 4.5 (multiplet) ~65-70

-CHz- (C4 Protons, 2H) 2.8 - 3.1 (multiplet) ~25-30

-CH- (C3 Proton, 1H) 3.0 - 3.4 (multiplet) ~40-45

-O-CHs (Ester Methyl, 3H) ~3.7 (singlet) ~52

C=0 (Ester Carbonyl) - ~170-175

Note: These are estimated values based on typical shifts for similar structures[8][16]. Actual
values must be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific vibrational frequencies[17][18].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

o Background Scan: Record a background spectrum of the clean ATR crystal. Rationale: This
corrects for atmospheric H20 and CO..

o Sample Application: Place a single drop of the liquid ester directly onto the ATR crystal.

e Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at
a resolution of 4 cm~1,

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
analysis.

Table 3: Expected Key FTIR Absorption Bands

Wavenumber (cm~2) Vibration Type Functional Group
~3050-3000 C-H Stretch Aromatic
~2950-2850 C-H Stretch Aliphatic (CHz, CH)
~1735 C=0 Stretch Ester Carbonyl
~1600, ~1480 C=C Stretch Aromatic Ring
~1250-1150 C-O Stretch Ester & Ether

The strong carbonyl stretch around 1735 cm~* is the most characteristic peak for this
molecule[19].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information
through fragmentation patterns.

Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)
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o Sample Preparation: Prepare a dilute solution of the ester (~10-50 pug/mL) in a solvent
suitable for ESI, such as methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

» Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed
should correspond to the protonated molecule [M+H]* or a sodium adduct [M+Na]*.

e Fragmentation (MS/MS): To confirm the structure, select the molecular ion peak for collision-
induced dissociation (CID) to generate a fragmentation spectrum. Expected fragments would
arise from the loss of the methoxy group (-OCHs) or the entire carbomethoxy group (-
COOCHS3).

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the characterization of
chroman-3-carboxylic acid methyl ester. By following the detailed protocols for purity
assessment, determination of core physicochemical properties (solubility, lipophilicity), and
structural confirmation via spectroscopy, researchers can generate a robust and reliable data
package. This information is foundational for any drug discovery program, enabling informed
decisions regarding lead optimization, formulation development, and the design of further
biological assays. The principles and methodologies described herein are broadly applicable to
other chroman derivatives and small molecule drug candidates, providing a blueprint for
excellence in early-stage pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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